molecular formula C10H9NO4 B3052451 1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- CAS No. 41552-12-9

1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro-

Cat. No.: B3052451
CAS No.: 41552-12-9
M. Wt: 207.18 g/mol
InChI Key: CVGPERCYGCDJOW-UHFFFAOYSA-N
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Description

1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- is a chemical compound belonging to the naphthalenone family. Compounds in this family are known for their diverse chemical properties and applications in various fields such as organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- typically involves multi-step organic reactions. One common method might include the nitration of a naphthalenone precursor followed by reduction and hydroxylation steps. Reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, precise control of reaction conditions, and purification processes such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of the nitro group to an amine group.

    Substitution: Electrophilic or nucleophilic substitution reactions at different positions on the naphthalenone ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while oxidation might produce a quinone derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- involves its interaction with specific molecular targets. For instance, if it exhibits biological activity, it might interact with enzymes or receptors, altering their function and triggering a cascade of biochemical events. The exact pathways would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-amino-
  • 1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-methyl-
  • 1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-chloro-

Uniqueness

1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

5-hydroxy-6-nitro-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c12-9-3-1-2-7-6(9)4-5-8(10(7)13)11(14)15/h4-5,13H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGPERCYGCDJOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2O)[N+](=O)[O-])C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60441733
Record name 1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41552-12-9
Record name 1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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